4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. One common method involves the sulfonation of a benzene derivative, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiophen-3-ylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophen-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzaldehyde or 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzoic acid.
Reduction: The major product could be 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)aniline.
Substitution: Depending on the nucleophile, various substituted thiophen-3-ylmethyl derivatives can be formed.
Scientific Research Applications
4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxy and thiophen-3-ylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(thiophen-4-ylmethyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(furan-3-ylmethyl)benzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the specific positioning of the thiophen-3-ylmethyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the benzene ring also contributes to its distinct properties, potentially enhancing its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c1-10-7-12(3-4-13(10)17-2)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZYEIJYNILZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.